2-Propanethiol, 1-anilino-2-methyl-
Description
The compound 2-Propanethiol, 1-anilino-2-methyl- (CAS: 149653-63-4) is a sulfur-containing organic molecule with a propanethiol backbone modified by a methyl group at the 2-position and an anilino (phenylamino) substituent at the 1-position. Its molecular formula is C₁₁H₁₇NOS, with a molecular weight of 211.32 g/mol .
Properties
CAS No. |
54410-26-3 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-anilino-2-methylpropane-2-thiol |
InChI |
InChI=1S/C10H15NS/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |
InChI Key |
ZVYNGWGESDJLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanethiol, 1-anilino-2-methyl- can be achieved through several methods. One common method involves the reaction of aniline with 2-methyl-2-propanethiol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 2-Propanethiol, 1-anilino-2-methyl- may involve more advanced techniques and equipment. The process often includes the use of high-purity reactants and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Propanethiol, 1-anilino-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aniline group can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids.
Major Products Formed:
Disulfides: Formed through oxidation.
Amines: Formed through reduction.
Substituted Anilines: Formed through substitution reactions.
Scientific Research Applications
2-Propanethiol, 1-anilino-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propanethiol, 1-anilino-2-methyl- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The aniline group can interact with various receptors and pathways, leading to different biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity and Stability: The tertiary thiol (2-methyl-2-propanethiol) exhibits lower nucleophilicity compared to primary thiols like 1-propanethiol due to steric hindrance, impacting its reactivity in substitution reactions .
Toxicity and Regulatory Status: 2-Methyl-2-propanethiol is banned under the Rotterdam Convention due to its use in toxic sprays that disrupt human physiological systems . 2-Propanethiol (CAS 75-33-2) has moderate toxicity, with flammability and irritant risks noted in safety data .
Analytical Detection :
- Thiols like 2-methyl-2-propanethiol are quantified via conductometric titrations using HgCl₂ or CuCl₂, forming insoluble metal-thiolate complexes .
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